Aglepristone

Description

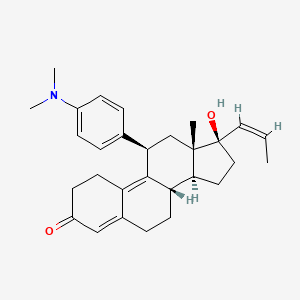

Structure

2D Structure

Properties

IUPAC Name |

(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-[(Z)-prop-1-enyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h5-7,9-10,15,17,24-26,32H,8,11-14,16,18H2,1-4H3/b15-5-/t24-,25+,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCKAOKDXNYXEH-FWSJOHTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016632 | |

| Record name | Aglepristone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124478-60-0 | |

| Record name | (11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1Z)-1-propen-1-ylestra-4,9-dien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124478-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aglepristone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124478600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aglepristone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124478-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AGLEPRISTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UT4JLE1CM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aglepristone's Role in Blocking Progesterone-Dependent Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aglepristone, a synthetic steroid, is a potent competitive progesterone receptor antagonist. By binding with high affinity to progesterone receptors, it effectively blocks the downstream signaling pathways that are crucial for the initiation and maintenance of pregnancy, as well as the growth of progesterone-dependent tissues. This technical guide provides an in-depth overview of the mechanism of action of this compound, its pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for its study. The guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of reproductive biology and oncology.

Introduction

Progesterone, a key steroid hormone, plays a pivotal role in the regulation of the female reproductive cycle, maintenance of pregnancy, and the development of mammary glands. Its effects are mediated through the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. Dysregulation of progesterone signaling is implicated in various pathological conditions, including infertility, endometriosis, and certain types of cancer.

This compound (RU 534) is a competitive antagonist of the progesterone receptor. It exhibits a high binding affinity for PRs, approximately three times that of endogenous progesterone in dogs and nine times greater in cats.[1][2][3][4] This strong competitive binding prevents progesterone from activating its receptor, thereby inhibiting the transcription of progesterone-responsive genes. This guide will delve into the molecular mechanisms of this compound, its effects on progesterone-dependent signaling, and provide practical guidance for its investigation in a laboratory setting.

Mechanism of Action

Competitive Antagonism of the Progesterone Receptor

Progesterone exerts its biological effects by binding to the ligand-binding domain (LBD) of the progesterone receptor. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Inside the nucleus, the progesterone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators and the general transcription machinery, leading to gene expression.

This compound, as a competitive antagonist, binds to the same ligand-binding pocket on the progesterone receptor as progesterone. However, the binding of this compound induces a different conformational change in the receptor. This altered conformation prevents the recruitment of co-activators and may instead promote the recruitment of co-repressors to the receptor-DNA complex. Consequently, the transcription of progesterone-dependent genes is blocked.

Progesterone-Dependent Signaling Pathways

The signaling pathways initiated by progesterone are complex and can be broadly categorized into genomic and non-genomic pathways.

-

Genomic Pathway: This is the classical pathway involving the nuclear progesterone receptor, leading to changes in gene transcription as described above. This compound directly inhibits this pathway by preventing the activation of the progesterone receptor.

-

Non-Genomic Pathways: Progesterone can also elicit rapid cellular responses that are independent of gene transcription. These effects are mediated by membrane-associated progesterone receptors and involve the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. The precise effect of this compound on these non-genomic pathways is an area of ongoing research.

Diagram of Progesterone Receptor Signaling Pathway Blockade by this compound

This compound competitively binds to the progesterone receptor, preventing co-activator recruitment.

Quantitative Data

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily studied in dogs. After subcutaneous administration, it is slowly absorbed, reaching peak plasma concentrations (Cmax) at approximately 2.5 days.[5] The mean residence time is about 6 days, indicating a prolonged presence in the body.

| Parameter | Value (in Dogs) | Unit | Reference |

| Cmax | ~280 | ng/mL | |

| Tmax | 2.5 | days | |

| Mean Residence Time | ~6 | days |

Pharmacodynamics

This compound's primary pharmacodynamic effect is the competitive antagonism of the progesterone receptor. Its high affinity for the receptor is a key determinant of its potency.

| Parameter | Species | Value | Reference |

| Relative Binding Affinity | Dog | 3x that of progesterone | |

| Relative Binding Affinity | Cat | 9x that of progesterone | |

| Efficacy (Pregnancy Termination) | Dog | 95-100% | |

| Efficacy (Pregnancy Termination) | Cat | 87% |

Experimental Protocols

Competitive Progesterone Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the progesterone receptor in vitro.

Materials:

-

Purified progesterone receptor

-

Radiolabeled progesterone (e.g., [³H]-progesterone)

-

This compound or other test compounds

-

Binding buffer (e.g., Tris-HCl buffer with dithiothreitol and glycerol)

-

Scintillation vials and scintillation fluid

-

Filter paper and filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the radiolabeled progesterone and the test compound (this compound).

-

In a series of tubes, incubate a constant amount of purified progesterone receptor with a fixed concentration of radiolabeled progesterone and varying concentrations of the test compound.

-

Include control tubes with only the receptor and radiolabeled progesterone (total binding) and tubes with an excess of unlabeled progesterone to determine non-specific binding.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separate the bound from the free radiolabeled progesterone by rapid filtration through filter paper.

-

Wash the filters to remove any unbound ligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled progesterone).

Diagram of Competitive Binding Assay Workflow

Workflow for determining the IC50 of this compound for the progesterone receptor.

Ki-67 Immunohistochemistry for Cell Proliferation

This protocol is used to assess the effect of this compound on cell proliferation in tissue samples by detecting the Ki-67 protein, a marker of cell proliferation.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%) to block endogenous peroxidase activity

-

Blocking buffer (e.g., normal goat serum)

-

Primary antibody against Ki-67

-

Biotinylated secondary antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

DAB (3,3'-diaminobenzidine) substrate-chromogen solution

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform antigen retrieval by heating the slides in citrate buffer.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with a blocking buffer.

-

Incubate the sections with the primary anti-Ki-67 antibody.

-

Wash the slides and incubate with the biotinylated secondary antibody.

-

Wash and then incubate with the streptavidin-HRP conjugate.

-

Develop the color by adding the DAB substrate-chromogen solution. Ki-67 positive nuclei will stain brown.

-

Counterstain the sections with hematoxylin to visualize the cell nuclei in blue.

-

Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.

-

Examine the slides under a microscope and quantify the percentage of Ki-67 positive cells (proliferation index).

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections or cultured cells

-

Proteinase K for permeabilization

-

Terminal deoxynucleotidyl transferase (TdT)

-

Biotinylated dUTP

-

Streptavidin-HRP conjugate

-

DAB substrate-chromogen solution

-

Methyl green or hematoxylin for counterstaining

Procedure:

-

Deparaffinize and rehydrate tissue sections as described for IHC.

-

Permeabilize the cells with Proteinase K.

-

Incubate the sections with TdT and biotinylated dUTP. TdT will catalyze the addition of biotinylated dUTP to the 3'-hydroxyl ends of fragmented DNA.

-

Stop the reaction and wash the slides.

-

Incubate with streptavidin-HRP conjugate.

-

Develop the color with DAB. Apoptotic nuclei will stain brown.

-

Counterstain with methyl green or hematoxylin.

-

Dehydrate and mount the slides.

-

Quantify the percentage of TUNEL-positive cells (apoptotic index).

Conclusion

This compound is a potent and specific competitive antagonist of the progesterone receptor. Its ability to block progesterone-dependent signaling pathways makes it a valuable tool in both veterinary medicine and as a subject of research for potential applications in human health. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other progesterone receptor modulators, contributing to a deeper understanding of their therapeutic potential. The continued study of this compound's mechanism of action will undoubtedly shed more light on the intricate role of progesterone in health and disease.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Pharmacokinetics, Dose-Proportionality, and Tolerability of Intravenous Tanespimycin (17-AAG) in Single and Multiple Doses in Dogs: A Potential Novel Treatment for Canine Visceral Leishmaniasis [mdpi.com]

- 3. Prevention Of Pregnancy In Bitches With The Progesterone Antagonist this compound (Alizine) | Vetagrostore [vetagrostore.com]

- 4. Anti-Progestins Compounds in Reproduction - WSAVA2007 - VIN [vin.com]

- 5. Lack of in vitro effect of this compound on IFN-γ and IL-4 production by resting and mitogen-activated T cells of luteal bitches - PMC [pmc.ncbi.nlm.nih.gov]

Aglepristone's Impact on Gene Expression in Endometrial Stromal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular impact of aglepristone on endometrial stromal cells. By competitively blocking the progesterone receptor, this compound initiates a cascade of transcriptional changes that fundamentally alter the cellular environment of the endometrium. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the affected signaling pathways to offer a comprehensive resource for researchers in reproductive biology and pharmacology.

Core Mechanism of Action

This compound, a synthetic steroid, functions as a potent competitive antagonist to the progesterone receptor (PGR).[1][2][3][4] Its high affinity for PGR allows it to displace endogenous progesterone, thereby inhibiting the transcription of progesterone-dependent genes that are crucial for the establishment and maintenance of pregnancy.[1] This blockade of progesterone signaling in endometrial stromal cells, particularly in decidualized cells, leads to a significant alteration in the uterine environment, ultimately resulting in the termination of pregnancy.

Quantitative Analysis of Gene Expression Changes

Recent transcriptomic studies have provided a global view of the gene expression changes induced by this compound in canine uterine stromal (DUS) cells that have been decidualized in vitro. Decidualization, a critical process for pregnancy, is marked by the upregulation of 1,841 genes and the downregulation of 1,475 genes. Treatment of these decidualized cells with this compound leads to the modulation of 1,400 differentially expressed genes (DEGs), with 826 genes being upregulated and 574 genes downregulated.

These changes represent a significant reversal of the decidualization process, affecting a wide array of biological functions. The following tables summarize the key functional categories of genes that are differentially expressed following this compound treatment.

Table 1: Upregulated Genes in Decidualized Canine Uterine Stromal Cells Following this compound Treatment

| Functional Category | Key Biological Processes |

| Cell Death and Apoptosis | Positive regulation of programmed cell death, Apoptotic process |

| Cellular Movement | Cell migration, Cell motility |

| Angiogenesis | Regulation of blood vessel development |

| Cell Communication & Adhesion | Cell-cell communication, Cell adhesion |

| Cytoskeleton Organization | Regulation of cellular structure and integrity |

| Anoikis | Induction of apoptosis in response to loss of cell-matrix interaction |

| Wnt Signaling Pathway | Regulation of cell fate, proliferation, and migration |

| Protein Kinase Activity | Signal transduction cascades |

| Metabolism | Regulation of cellular metabolic processes |

Table 2: Downregulated Genes in Decidualized Canine Uterine Stromal Cells Following this compound Treatment

| Functional Category | Key Biological Processes |

| Cell Cycle and Proliferation | Regulation of cell division and growth |

| Cellular Differentiation | Processes of cell specialization |

| Cellular Migration | Directed movement of cells |

In addition to this global transcriptomic view, studies on the utero-placental compartment of dogs treated with this compound have revealed changes in the expression of specific immune-related genes.

Table 3: Modulation of Immune-Related Gene Expression in the Canine Utero-Placental Compartment by this compound

| Gene | Change in Expression | Time Point of Significant Change |

| MHCII | Increased | 72 hours post-treatment |

| CD163 | Increased | 72 hours post-treatment |

| CD206 | Increased | 24 hours post-treatment |

| CD4 | Upregulated | 72 hours post-treatment |

| CD25 | Increased | Post-treatment |

| IL1β | Decreased | Post-treatment |

| IL6 | Decreased | Post-treatment |

| IL8 | Increased | Post-treatment |

| CCL3 | Upregulated | Post-treatment |

| TLR4 | Upregulated | Post-treatment |

| TNFα | Upregulated | Post-treatment |

| IDO1 | Upregulated | Post-treatment |

| AIF1 | Upregulated | Post-treatment |

Experimental Protocols

The following sections detail the methodologies used in key studies to investigate the impact of this compound on endometrial stromal cells.

Isolation and Culture of Canine Uterine Stromal (DUS) Cells

-

Tissue Collection: Uteri are obtained from healthy female dogs undergoing routine ovariohysterectomy.

-

Cell Isolation: Endometrial tissue is enzymatically digested, typically using a collagenase solution, to separate the stromal cells from the epithelial cells and other tissue components.

-

Cell Culture: Isolated stromal cells are cultured in appropriate media, often supplemented with serum and antibiotics, to allow for their proliferation and expansion.

-

In Vitro Decidualization: To mimic the pregnant state, DUS cells are treated with agents such as cAMP to induce decidualization, a process characterized by specific morphological and biochemical changes.

This compound Treatment

-

Dosage: Decidualized DUS cells are treated with this compound at a concentration determined to be effective in vitro.

-

Duration: The treatment duration is typically optimized to observe significant changes in gene expression.

RNA Extraction and Sequencing

-

RNA Isolation: Total RNA is extracted from both control (decidualized, untreated) and this compound-treated DUS cells using standard commercial kits.

-

Library Preparation: RNA-sequencing libraries are prepared from the extracted RNA.

-

Sequencing: High-throughput sequencing is performed to generate a comprehensive transcriptomic profile of the cells.

-

Data Analysis: The sequencing data is analyzed to identify differentially expressed genes between the treated and control groups.

Quantitative Real-Time PCR (qRT-PCR) Validation

-

cDNA Synthesis: A subset of the extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Primer Design: Gene-specific primers are designed for the target genes of interest identified from the RNA-sequencing data.

-

PCR Amplification: The cDNA is amplified using a real-time PCR system with a fluorescent dye that allows for the quantification of the amplified product in real-time.

-

Data Normalization: The expression levels of the target genes are normalized to one or more stably expressed reference genes to account for variations in RNA input and reverse transcription efficiency.

Signaling Pathways and Logical Relationships

The antagonism of the progesterone receptor by this compound initiates a cascade of events that disrupt the signaling pathways essential for maintaining pregnancy. The following diagrams illustrate these relationships.

References

- 1. Transcriptomic profiling of canine decidualization and effects of antigestagens on decidualized dog uterine stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptomic profiling of canine decidualization and effects of antigestagens on decidualized dog uterine stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSE213788 - Transcriptomic profiling of canine decidualization and effects evoked by antigestagens on decidualized canine uterine stromal cells - OmicsDI [omicsdi.org]

The Molecular Basis of Aglepristone in Feline Mammary Fibroadenomatous Hyperplasia: A Technical Guide

Abstract

Feline Mammary Fibroadenomatous Hyperplasia (FMH) is a benign, progesterone-driven proliferative disorder of the mammary gland, characterized by the rapid growth of both ductal epithelium and stromal tissue. The condition is primarily mediated by the binding of progesterone to its nuclear receptors (PR), initiating a signaling cascade that promotes cellular growth and differentiation. A key molecular feature of FMH is the progesterone-induced local expression of growth hormone (GH) and subsequent insulin-like growth factor-1 (IGF-1) within the mammary epithelium, creating a potent autocrine/paracrine loop that drives proliferation. Aglepristone, a competitive progesterone receptor antagonist, serves as the primary medical treatment. By binding to the progesterone receptor with high affinity, this compound effectively blocks the downstream signaling pathways, leading to the cessation of proliferation, apoptosis of hyperplastic cells, and rapid clinical resolution of the condition. This guide details the molecular pathophysiology of FMH and the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction

Feline Mammary Fibroadenomatous Hyperplasia, also known as fibroepithelial hyperplasia, is a non-neoplastic condition most commonly observed in young, intact female cats.[1][2] The pathogenesis is unequivocally linked to hormonal stimulation, specifically by either endogenous progesterone during the luteal phase or pregnancy, or exogenous progestins administered for contraception.[1][2] The resulting rapid and often dramatic enlargement of the mammary glands is a direct consequence of an exaggerated response of the mammary tissue to progestogenic stimuli.[3]

The cornerstone of the molecular mechanism is the interaction between progesterone and the progesterone receptor (PR). Studies have consistently demonstrated high levels of PR expression in the hyperplastic mammary tissue of affected cats. This compound (RU534) is a synthetic steroid analogue that acts as a potent progesterone receptor antagonist. It competes with endogenous progesterone for binding to the PR, and its affinity for the feline PR is approximately nine times greater than that of progesterone itself. This competitive inhibition effectively abrogates the biological effects of progesterone, forming the basis of its therapeutic efficacy in FMH.

Molecular Pathophysiology of FMH

The development of FMH is a multi-step process initiated by the binding of progesterone to its receptor in mammary epithelial cells. This event triggers a cascade of downstream signaling pathways that collectively result in extensive tissue proliferation.

Progesterone Receptor (PR) Activation

Progesterone, a steroid hormone, diffuses across the cell membrane and binds to the intracellular progesterone receptor (PR). Upon ligand binding, the PR undergoes a conformational change, dimerizes, and translocates to the nucleus. Within the nucleus, the PR-dimer complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

Key Downstream Signaling Pathways

In FMH, PR activation leads to the transcription of several key genes that promote cell proliferation and tissue growth, primarily through paracrine and autocrine signaling loops.

-

Growth Hormone (GH) and Insulin-Like Growth Factor-1 (IGF-1) Axis: A critical pathway in feline mammary proliferation involves the local, progesterone-induced synthesis of Growth Hormone (GH) by the mammary ductal epithelial cells. This locally produced GH then acts in an autocrine or paracrine manner to stimulate the production and secretion of Insulin-Like Growth Factor-1 (IGF-1), a potent mitogen that drives the proliferation of both epithelial and stromal cells. Double immunohistochemical staining has confirmed the co-localisation of PR and GH in the same subset of ductal epithelial cells, supporting a direct regulatory link.

-

Wnt Signaling Pathway: Progesterone is a known activator of the Wnt signaling pathway in mammary tissue. PR activation in "sensor" luminal cells leads to the secretion of paracrine factors like Wnt4. Wnt4 then signals to adjacent basal and myoepithelial cells, activating the canonical Wnt pathway, which is crucial for stem cell function and progenitor cell expansion.

-

RANKL Signaling Pathway: Receptor Activator of Nuclear factor Kappa-Β Ligand (RANKL) is another critical paracrine mediator of progesterone action. Secreted from PR-positive cells, RANKL acts on neighboring PR-negative cells to promote their proliferation. The RANKL and Wnt pathways are interconnected, amplifying the proliferative response.

The culmination of these signaling events is the rapid and extensive proliferation of both the ductal epithelium and the surrounding stromal connective tissue, leading to the characteristic clinical signs of FMH.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the progesterone receptor. It binds to the PR with high affinity but does not induce the necessary conformational changes required for the receptor to effectively initiate the transcription of its target genes.

By occupying the PR, this compound prevents endogenous progesterone from binding and activating the downstream signaling cascades. This blockade has several key effects:

-

Inhibition of GH and IGF-1 Production: this compound blocks the progesterone-induced transcription of the GH gene within mammary epithelial cells. This halts the local GH/IGF-1 autocrine/paracrine loop, removing a primary driver of cell proliferation.

-

Downregulation of Paracrine Factors: The expression of other progesterone-dependent paracrine factors, such as Wnt4 and RANKL, is suppressed. This interrupts the cell-to-cell communication that sustains the hyperplastic state.

-

Induction of Apoptosis and Tissue Regression: The withdrawal of the potent survival and proliferative signals mediated by progesterone leads to apoptosis of the hyperplastic epithelial and stromal cells. This cellular attrition, combined with the cessation of proliferation, results in the rapid involution of the mammary tissue and a return to its normal size.

The following diagram illustrates the molecular antagonism of progesterone by this compound at the cellular level.

Quantitative Data Summary

The following tables summarize clinical and molecular data from studies on feline mammary fibroadenomatous hyperplasia and its treatment.

Table 1: Clinical Response to this compound Treatment This table summarizes the clinical outcomes from a study involving 22 cats with FMH treated with this compound.

| Parameter | Finding | Reference |

| Number of Cases | 22 | Görlinger et al., 2002 |

| Treatment Protocol | 10 mg/kg/day SC for 2 days, weekly OR 20 mg/kg SC once weekly | Görlinger et al., 2002 |

| Response Rate | 95.5% (21 out of 22 cats) | Görlinger et al., 2002 |

| Time to Complete Remission | 1 to 4 weeks | Görlinger et al., 2002 |

| Reported Side Effects | Short-term skin irritation (2 cats), Abortion followed by endometritis (2 pregnant cats) | Görlinger et al., 2002 |

Table 2: Immunohistochemical Profile of FMH Tissue This table presents the expression of key molecular markers in hyperplastic mammary tissue from cats with FMH, as determined by immunohistochemistry.

| Marker | Cellular Location | Percentage of Positive Cases | Key Findings | Reference |

| Progesterone Receptor (PR) | Nuclei of ductal epithelial cells | 100% | Strong, homogeneous expression throughout the lesion. Co-localizes with GH. | de las Mulas et al., 2005 |

| Growth Hormone (GH) | Cytoplasm of ductal epithelial cells | 100% | Expression suggests local synthesis induced by progesterone. | de las Mulas et al., 2005 |

| Insulin-Like Growth Factor-I (IGF-I) | Cytoplasm of ductal epithelial cells | 77% | Primarily detected at sites of active ductal budding. | de las Mulas et al., 2005 |

| Ki-67 (Proliferation Marker) | Nuclei of epithelial and stromal cells | Not specified | Mean Ki-67 index in benign feline mammary lesions is ~12.8%. | Martins et al., 2022 |

Experimental Protocols

This section provides a representative methodology for the immunohistochemical analysis of key molecular markers in feline mammary tissue, based on protocols described in the literature.

Immunohistochemistry (IHC) for PR, GH, and IGF-I

Objective: To detect the presence and cellular location of Progesterone Receptor (PR), Growth Hormone (GH), and Insulin-Like Growth Factor-I (IGF-I) in formalin-fixed, paraffin-embedded (FFPE) feline mammary tissue sections.

Methodology:

-

Tissue Preparation:

-

Collect mammary tissue biopsies and fix in 10% neutral buffered formalin for 24 hours.

-

Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

-

Cut 4-µm thick sections using a microtome and mount on positively charged glass slides.

-

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a descending series of ethanol concentrations (100%, 95%, 70%; 3 minutes each).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer solution (10 mM, pH 6.0).

-

Heat in a microwave oven or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature in the buffer for 20 minutes.

-

-

Immunostaining (Avidin-Biotin-Peroxidase Complex - ABC Technique):

-

Rinse slides in Tris-buffered saline (TBS).

-

Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol for 15 minutes.

-

Rinse with TBS.

-

Block non-specific binding sites by incubating with a protein block (e.g., normal goat serum) for 30 minutes.

-

Incubate with the primary antibody (e.g., monoclonal anti-PR, anti-GH, or anti-IGF-I) at a predetermined optimal dilution in a humidified chamber overnight at 4°C.

-

Rinse with TBS.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 30-60 minutes at room temperature.

-

Rinse with TBS.

-

Incubate with the Avidin-Biotin-Peroxidase Complex (ABC) reagent for 30-60 minutes.

-

Rinse with TBS.

-

-

Visualization and Counterstaining:

-

Develop the peroxidase reaction using a chromogen solution, such as 3,3'-Diaminobenzidine (DAB), until a brown precipitate is visible.

-

Rinse with distilled water to stop the reaction.

-

Counterstain the nuclei with Mayer's hematoxylin.

-

Dehydrate, clear, and mount the slides with a permanent mounting medium.

-

-

Analysis:

-

Examine slides under a light microscope. Positive staining for PR and Ki-67 will appear as brown nuclear staining, while GH and IGF-I will show as brown cytoplasmic staining.

-

Quantify the percentage of positive cells by counting at least 500-1000 cells in representative high-power fields.

-

The following diagram outlines this experimental workflow.

Conclusion

The molecular basis of this compound's efficacy in treating feline mammary fibroadenomatous hyperplasia is its direct and potent antagonism of the progesterone receptor. By competitively inhibiting progesterone binding, this compound effectively dismantles the core pathogenic signaling axis—the local production of GH and IGF-1—and other proliferative paracrine pathways like Wnt and RANKL. This targeted molecular action leads to a rapid cessation of cell proliferation and induction of apoptosis, resulting in a swift and complete clinical resolution. Understanding this molecular mechanism is crucial for the development of further targeted therapies for hormone-dependent proliferative disorders in veterinary medicine.

References

- 1. Conservative treatments for feline fibroadenomatous changes of the mammary gland - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation function 1 of progesterone receptor is required for mammary development and regulation of RANKL during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Aglepristone's Influence on the Hypothalamic-Pituitary-Ovarian Axis: A Technical Guide

This technical guide provides an in-depth analysis of the effects of aglepristone, a synthetic steroid, on the hypothalamic-pituitary-ovarian (HPO) axis. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental findings, details methodologies, and visually represents the complex biological interactions through signaling pathway diagrams.

Core Mechanism of Action

This compound functions as a competitive progesterone receptor antagonist.[1][2][3] It binds to progesterone receptors (PRs) with a high affinity—approximately three times greater than that of endogenous progesterone in dogs and nine times greater in cats—without activating the downstream molecular cascade typically initiated by progesterone.[3][4] This blockade of progesterone's biological effects forms the basis of its clinical applications, primarily in the termination of pregnancy and the treatment of progesterone-dependent conditions such as pyometra.

Beyond its anti-progestin activity, this compound also exhibits an affinity for glucocorticoid receptors (GRs). However, it does not exert any glucocorticoid activity itself; instead, it can prevent endogenous or exogenous glucocorticoids from binding to and activating these receptors.

Quantitative Analysis of Hormonal Changes

The administration of this compound induces significant alterations in the hormonal milieu, impacting various components of the HPO axis. The following tables summarize the quantitative data from key experimental studies.

Table 1: Effects of this compound on Luteinizing Hormone (LH) Levels in Bitches

| Experimental Condition | Animal Model | This compound Dosage | Timing of Administration | Key Findings | Reference |

| Follicular Phase | German Shepherd Bitches (n=5) | 10 mg/kg BW, SC, on the first day of the follicular phase, 24h later, and 7 days later | Early follicular phase | No LH peaks were detected in the treated group, while clear LH surges were observed in the control group. The area under the curve for LH was significantly lower in the treated group. | |

| Mid-Proestrus | Bitches (n=unspecified) | 10 mg/kg BW, SC, on days 4 and 5 of proestrus | Mid-proestrus | The LH peak value was significantly lower in treated bitches (4.83 ± 1.20 ng/mL) compared to controls (13.66 ± 1.21 ng/mL). The area under the curve for LH was also significantly lower in the treated group. |

Table 2: Effects of this compound on Progesterone (P4) and Estradiol-17β (E2) Levels

| Experimental Condition | Animal Model | This compound Dosage | Timing of Administration | Key Findings | Reference |

| Follicular Phase | German Shepherd Bitches (n=5) | 10 mg/kg BW, SC, on the first day of the follicular phase, 24h later, and 7 days later | Early follicular phase | Serum concentrations of progesterone and estradiol-17β were similar between treated and control groups. | |

| Early Luteal Phase | Non-pregnant Beagle Bitches (n=6) | 10 mg/kg BW, SC, once daily on two consecutive days | 12 ± 1 days after ovulation | No significant differences in mean plasma progesterone concentrations before, during, and after treatment. However, the intervals during which plasma progesterone exceeded 64 and 32 nmol/l were significantly shorter in the treated group. | |

| Mid-Gestation Pregnancy Termination | Albino Rats (n=7) | 10 mg/kg BW, SC, on days 10 and 11 of gestation | Mid-gestation | By day 16 post-mating, treated rats had significantly lower serum concentrations of progesterone (11.64 ± 4.3 ng/mL) and estradiol (17.07 ± 3.54 pg/mL) compared to controls (88.44 ± 18.52 ng/mL and 34.19 ± 6.98 pg/mL, respectively). | |

| Third Week of Luteal Phase | Non-pregnant Bitches (n=9) | 10 mg/kg BW, SC, on the 19th and 20th day after LH peak | Late Luteal Phase | A decrease in progesterone levels was observed in the study group. |

Table 3: Effects of this compound on Follicle-Stimulating Hormone (FSH) and Prolactin (PRL) Levels

| Experimental Condition | Animal Model | This compound Dosage | Timing of Administration | Key Findings | Reference |

| Mid-Gestation Pregnancy Termination | Albino Rats (n=7) | 10 mg/kg BW, SC, on days 10 and 11 of gestation | Mid-gestation | By day 20 post-mating, the mean serum FSH level was significantly higher in the treated group (13.61 ± 10.21 mIU/mL) compared to controls (3.84 ± 0.87 mIU/mL). | |

| Mid-Gestation Pregnancy Termination | Beagle Bitches (n=5) | 10 mg/kg BW, SC, on two consecutive days | ~30 days post-ovulation | Elevated plasma concentrations of prolactin were observed during treatment. | |

| Early Luteal Phase | Non-pregnant Beagle Bitches (n=6) | 10 mg/kg BW, SC, once daily on two consecutive days | 12 ± 1 days after ovulation | No significant differences in mean plasma prolactin concentrations before, during, and after treatment. | |

| Spontaneous vs. Induced Parturition | Bitches (n=6) | 10 mg/kg BW, SC | Day 58 of pregnancy | Prolactin concentrations increased between the late gestational period and the 30-hour period before parturition in both spontaneously whelping and this compound-induced groups. |

Detailed Experimental Protocols

Protocol 1: Evaluation of this compound's Effects During the Follicular Phase in Bitches

-

Animal Model: Ten healthy, intact German Shepherd bitches were used.

-

Grouping: Animals were randomly divided into a treated group (n=5) and a control group (n=5).

-

Treatment Regimen:

-

Treated Group: Received subcutaneous injections of this compound at a dose of 10 mg/kg of body weight. The injections were administered on the first day of the follicular phase (determined by vaginal cytology and progesterone levels), 24 hours later, and again 7 days after the initial injection.

-

Control Group: Received subcutaneous injections of a saline solution at a volume of 0.3 ml/kg of body weight at the same time points as the treated group.

-

-

Blood Sampling:

-

For steroid hormone (progesterone and estradiol-17β) analysis, blood was collected daily from the onset of proestrus until the first day of cytological diestrus.

-

For baseline LH determination, blood was collected every 20 minutes for 2 hours at the onset of proestrus.

-

For LH surge identification, blood was collected daily (every 6 hours) from the first administration of this compound or saline until the first day of diestrus.

-

-

Hormone Analysis: Serum concentrations of progesterone, estradiol-17β, and LH were determined using validated immunoassays.

-

Reference:

Protocol 2: Mid-Gestation Pregnancy Termination in Albino Rats

-

Animal Model: Fifteen pregnant albino rats (Rattus norvegicus).

-

Grouping: The rats were randomly allocated into two groups:

-

Group I (n=7): Treated with this compound.

-

Group II (n=8): Control group.

-

-

Treatment Regimen:

-

Group I: Received subcutaneous injections of this compound (Alizin®) at a dose of 10 mg/kg of body weight on days 10 and 11 of gestation (24 hours apart).

-

Group II: Received subcutaneous injections of an equivalent volume (0.33 mL/kg) of sterile water for injection at the same time points.

-

-

Blood Sampling: Blood samples were collected from both groups on gestation days 8 (prior to treatment), 12, 16, and 20.

-

Hormone Analysis: Mean serum concentrations of progesterone, estradiol, LH, and FSH were determined using an enzyme immunoassay (EIA) technique.

-

Reference:

Signaling Pathways and Experimental Workflows

The intricate interplay of this compound with the HPO axis is visualized in the following diagrams, generated using the DOT language.

Figure 1: this compound's primary interaction within the HPO axis.

Figure 2: Experimental workflow for the follicular phase study.

Discussion of Findings

This compound's primary impact on the HPO axis appears to be at the level of the hypothalamus and pituitary, influencing the release of gonadotropins.

-

LH Suppression: A consistent finding across studies is the suppression of the preovulatory LH surge when this compound is administered during the follicular or proestrus phase. This suggests that progesterone, even at the low levels present before ovulation, plays a crucial role in the positive feedback mechanism required for the LH surge. By blocking progesterone receptors, this compound disrupts this signaling, leading to a blunted or absent LH peak. Interestingly, despite the reduced LH surge, ovulation was not prevented in all cases, though the subsequent luteal function may be altered.

-

Variable Effects on Progesterone and Estradiol: The effect of this compound on circulating progesterone and estradiol levels is context-dependent. During the follicular phase, it appears to have minimal impact on steroid hormone patterns. However, when administered during mid-gestation, it leads to a significant drop in both progesterone and estradiol. This is likely due to the luteolytic cascade initiated by the termination of pregnancy. In non-pregnant bitches during the early luteal phase, while mean progesterone levels may not change significantly, the duration of high progesterone concentrations is shortened.

-

FSH and Prolactin Modulation: In rats, post-abortion following this compound treatment, there is a significant increase in FSH levels, likely a consequence of the removal of negative feedback from ovarian steroids. In bitches, this compound administration during mid-gestation has been associated with an increase in prolactin levels. Prolactin is a major luteotrophic hormone in dogs, and this increase could be a compensatory response to the progesterone receptor blockade.

-

Influence on Interestrous Interval: Administration of this compound during the early luteal phase in non-pregnant bitches has been shown to shorten the interestrous interval, further supporting its influence on the central HPO axis.

Conclusion

This compound exerts a profound influence on the hypothalamic-pituitary-ovarian axis, primarily through its potent antagonism of progesterone receptors. Its most striking effect is the suppression of the preovulatory LH surge, highlighting the critical role of progesterone in gonadotropin regulation. The downstream effects on steroid hormones and other pituitary hormones are dependent on the reproductive state of the animal at the time of administration. A comprehensive understanding of these complex interactions is essential for the continued development and clinical application of this and other progesterone receptor modulators in veterinary and human medicine. This guide provides a foundational resource for researchers and professionals in the field, summarizing key quantitative data and experimental approaches.

References

Cellular Uptake and Intracellular Localization of Aglepristone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aglepristone (RU-534) is a potent synthetic steroid antagonist of the progesterone receptor (PR), with significant applications in veterinary medicine for the termination of pregnancy and treatment of progesterone-dependent conditions. Its efficacy is intrinsically linked to its ability to enter target cells, bind to intracellular progesterone receptors, and competitively inhibit the biological effects of progesterone. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular uptake and intracellular localization. It synthesizes available data, outlines presumed mechanisms, and provides detailed experimental protocols for further investigation.

Introduction

This compound's therapeutic action is initiated at the cellular level. Understanding the dynamics of its entry into cells and its subsequent journey to its intracellular target is paramount for optimizing existing therapeutic regimens and developing new applications. As a synthetic steroid, this compound is lipophilic, a key characteristic that governs its interaction with cellular membranes.

Cellular Uptake of this compound

The precise mechanism of this compound's transport across the plasma membrane has not been explicitly detailed in the scientific literature. However, based on its steroidal structure and the known transport mechanisms of similar molecules, a passive diffusion model is the most probable route of entry.

Presumed Mechanism: Passive Diffusion

Small, uncharged, and lipid-soluble molecules like steroid hormones and their antagonists can freely diffuse across the lipid bilayer of the cell membrane, driven by the concentration gradient.

-

Driving Force: The higher extracellular concentration of this compound following administration drives its movement into the cell where the concentration is initially negligible.

-

Rate of Uptake: The rate of diffusion is likely influenced by the lipid composition of the cell membrane and the lipophilicity of this compound.

Currently, there is a lack of specific quantitative data in the literature regarding the kinetics of this compound's cellular uptake (e.g., uptake rate constants, intracellular concentrations in specific cell types). Systemic pharmacokinetic studies have shown that after subcutaneous injection of 10 mg/kg in dogs, a peak serum concentration of approximately 280 ng/mL is reached after 2.5 days[1]. This systemic concentration serves as the driving force for cellular uptake into target tissues.

Intracellular Localization and Target Binding

Upon entering the cell, this compound's primary target is the progesterone receptor (PR), which is a member of the nuclear receptor superfamily.

Localization to the Progesterone Receptor

In its unbound state, the progesterone receptor is predominantly located in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs). The binding of a ligand (progesterone or an antagonist like this compound) induces a conformational change in the receptor.

The this compound-PR complex is then presumed to translocate into the nucleus. Here, it binds to specific DNA sequences known as Hormone Response Elements (HREs) in the promoter regions of progesterone-responsive genes[1].

Mechanism of Antagonism

This compound is a competitive antagonist, meaning it binds to the same site on the PR as progesterone but does so without activating the receptor. In fact, its binding affinity for the PR is significantly higher than that of progesterone itself.

| Species | Relative Binding Affinity of this compound to Progesterone Receptor |

| Dog | Approximately 3 times higher than progesterone[2][3] |

| Cat | Approximately 9 times higher than progesterone[2] |

By occupying the receptor, this compound prevents the conformational changes necessary for the recruitment of coactivators and the initiation of gene transcription that would normally be triggered by progesterone. This effectively blocks the downstream signaling pathways dependent on progesterone.

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the progesterone receptor signaling pathway. By blocking this pathway, this compound inhibits a cascade of molecular events.

Caption: Presumed signaling pathway of this compound action.

Experimental Protocols

While specific published protocols for this compound are scarce, the following are generalized methodologies that can be adapted to study its cellular uptake and intracellular localization.

Protocol for Determining Cellular Uptake Kinetics

This protocol uses radiolabeled this compound to quantify its uptake by cultured cells over time.

Materials:

-

Target cells (e.g., canine mammary carcinoma cells, uterine fibroblasts)

-

Cell culture medium

-

Radiolabeled this compound (e.g., [³H]-Aglepristone)

-

Unlabeled this compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Cell Culture: Plate target cells in 24-well plates and grow to 80-90% confluency.

-

Preparation of Dosing Solution: Prepare a working solution of [³H]-Aglepristone in cell culture medium at the desired concentration.

-

Uptake Assay:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with warm PBS.

-

Add the [³H]-Aglepristone dosing solution to each well.

-

Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes).

-

To determine non-specific binding, add a 100-fold excess of unlabeled this compound to a set of control wells 30 minutes prior to adding the radiolabeled compound.

-

-

Termination of Uptake:

-

At each time point, rapidly aspirate the dosing solution.

-

Wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular radioactivity.

-

-

Cell Lysis and Quantification:

-

Lyse the cells in each well with a suitable lysis buffer.

-

Transfer the lysate to a scintillation vial.

-

Add scintillation fluid and mix thoroughly.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of this compound taken up by the cells at each time point (in pmol/mg of protein).

-

Plot the uptake over time to determine the uptake kinetics.

-

Caption: Experimental workflow for cellular uptake kinetics.

Protocol for Subcellular Localization using Immunofluorescence

This protocol visualizes the location of this compound within the cell by detecting the progesterone receptor to which it binds.

Materials:

-

Target cells grown on glass coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., bovine serum albumin in PBS)

-

Primary antibody against the progesterone receptor

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound at a desired concentration and for a specific duration. Include an untreated control.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and permeabilize with permeabilization buffer for 10 minutes. This allows the antibodies to enter the cell.

-

Blocking: Wash with PBS and incubate in blocking buffer for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against the progesterone receptor (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.

Caption: Workflow for immunofluorescence localization.

Conclusion and Future Directions

While the general principles of this compound's cellular uptake and intracellular action can be inferred from its chemical nature and the established knowledge of steroid hormone biology, there is a clear need for further research to elucidate the specific details. Future studies should focus on:

-

Quantitative Uptake Studies: Performing kinetic studies in various target cell lines to determine uptake rates and intracellular concentrations.

-

Transport Mechanism: Investigating whether carrier-mediated transport plays any role in this compound's cellular entry, in addition to passive diffusion.

-

Direct Visualization: Utilizing techniques such as fluorescently tagging this compound to directly visualize its subcellular localization and trafficking in real-time.

-

Downstream Signaling: Employing transcriptomics and proteomics to identify the full spectrum of genes and proteins whose expression is altered by this compound treatment.

A more detailed understanding of these fundamental cellular processes will undoubtedly contribute to the more effective and targeted use of this important veterinary drug.

References

- 1. Methods and techniques for in vitro subcellular localization of radiopharmaceuticals and radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A review on its clinical use in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proliferation and apoptosis studies of interplacental areas after this compound treatment for planned cesarean section in pregnant bitches - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Unseen: An In-depth Technical Guide to the In Vitro Off-Target Effects of Aglepristone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglepristone (RU534) is a synthetic steroid analogue primarily utilized in veterinary medicine as a competitive progesterone receptor (PR) antagonist.[1][2] Its high affinity for the PR makes it an effective agent for the termination of pregnancy and the treatment of progesterone-dependent conditions such as pyometra in bitches and queens.[2][3] While its on-target effects are well-documented, a thorough understanding of its potential off-target interactions is crucial for a complete safety and pharmacological profile. This technical guide provides a comprehensive overview of the current in vitro data on the off-target effects of this compound, highlighting areas where further research is needed.

On-Target Activity: Progesterone Receptor Binding

This compound's primary mechanism of action is its strong competitive binding to the progesterone receptor. In vitro studies have demonstrated that its affinity for the canine and feline PR is significantly higher than that of endogenous progesterone. Specifically, its binding affinity is reported to be three times greater than that of progesterone in dogs and nine times greater in cats.[2] This high affinity effectively blocks the biological effects of progesterone, leading to its clinical applications.

Off-Target Steroid Receptor Binding Profile

Table 1: Summary of Potential Off-Target Steroid Receptor Interactions of this compound

| Receptor | In Vitro Binding Data | Implication |

| Glucocorticoid Receptor (GR) | No quantitative data available. Structural similarity to mifepristone suggests potential for interaction. | Potential for anti-glucocorticoid effects, which could have wide-ranging physiological consequences. |

| Androgen Receptor (AR) | No quantitative data available. | The potential for anti-androgenic or androgenic effects remains to be determined. |

| Estrogen Receptor (ER) | No quantitative data available. One in vivo study showed no change in ERα density in the canine uterus after treatment, but this is not a direct binding assay. | The potential for estrogenic or anti-estrogenic effects is currently unknown. |

Other In Vitro Off-Target Cellular Effects

Beyond direct receptor binding, in vitro studies have begun to explore the broader cellular effects of this compound.

Effects on Immune Cells

A study investigating the in vitro effects of this compound on canine peripheral blood mononuclear cells (PBMCs) found no significant impact on the production of the cytokines IFN-γ and IL-4 by T-cells at concentrations up to 3000 ng/mL. This suggests that this compound may not have direct immunomodulatory off-target effects on this aspect of T-cell function.

Table 2: In Vitro Effect of this compound on Canine T-Cell Cytokine Production

| Cell Type | Treatment | Concentration | Outcome | Reference |

| Canine PBMCs | This compound | 30, 300, 3000 ng/mL | No significant change in IFN-γ and IL-4 production by CD4+ and CD8+ T-cells. |

Antiproliferative Effects on Cancer Cells

There is emerging evidence suggesting that this compound may have antiproliferative effects on certain cancer cells. An in vivo study demonstrated that this compound treatment reduced the proliferation index in progesterone receptor-positive canine mammary carcinomas. While this was an in vivo study, it points towards a potential off-target effect that could be further investigated in vitro. The canine mammary carcinoma cell line CMT-U27 has been suggested as a potential model for such in vitro studies.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings.

General Protocol for In Vitro Steroid Receptor Competitive Binding Assay

This protocol provides a general framework for assessing the binding affinity of a test compound like this compound to a steroid receptor.

-

Receptor Preparation: A source of the target receptor is required. This can be a purified recombinant receptor, a cell lysate from a cell line overexpressing the receptor, or a tissue homogenate known to be rich in the receptor.

-

Radioligand Selection: A radiolabeled ligand with high affinity and specificity for the target receptor is chosen (e.g., [³H]-dexamethasone for GR, [³H]-dihydrotestosterone for AR).

-

Competition Assay:

-

A fixed concentration of the radioligand is incubated with the receptor preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.

-

A control with a known high-affinity unlabeled ligand is included to determine non-specific binding.

-

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. Common methods include filtration through glass fiber filters or scintillation proximity assay (SPA).

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

References

Aglepristone's Interaction with Steroid Hormone Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglepristone (RU534) is a synthetic steroid analogue that has garnered significant attention for its potent antagonist effects on the progesterone receptor (PR). This property has led to its widespread use in veterinary medicine for the termination of pregnancy and the treatment of progesterone-dependent conditions.[1][2] However, the therapeutic potential and off-target effects of this compound are intrinsically linked to its interaction with a broader spectrum of steroid hormone receptors. This technical guide provides a comprehensive overview of the current understanding of this compound's binding affinity and functional activity at the progesterone (PR), glucocorticoid (GR), androgen (AR), mineralocorticoid (MR), and estrogen (ER) receptors.

This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to serve as a valuable resource for researchers and professionals in drug development and endocrine pharmacology.

Receptor Binding Affinity of this compound

The affinity of this compound for various steroid hormone receptors has been primarily characterized through competitive binding assays. While precise quantitative values such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are not uniformly available across all receptors, a comparative understanding of its binding profile has been established.

This compound exhibits a high affinity for the progesterone receptor, surpassing that of the endogenous ligand, progesterone.[3] Specifically, its affinity for the canine PR is approximately three times greater than that of progesterone, and in felines, it is about nine times greater.[3] This strong and competitive binding is the basis for its potent antiprogestogenic effects.

This compound is also known to bind to the glucocorticoid receptor, acting as an antagonist.[3] Its structural similarity to mifepristone (RU486), a well-known GR antagonist, suggests a significant interaction. However, detailed quantitative comparisons of its affinity for GR relative to other steroid receptors are not extensively documented in the available literature. Information regarding its binding to androgen, mineralocorticoid, and estrogen receptors is limited, representing a notable gap in the complete characterization of its receptor interaction profile.

| Receptor | Species | Relative Binding Affinity (RBA) vs. Progesterone | Reference Ligand | Notes | Citations |

| Progesterone Receptor (PR) | Canine | 3x higher | Progesterone | Demonstrates potent competitive antagonism. | |

| Progesterone Receptor (PR) | Feline | 9x higher | Progesterone | Highlights species-specific differences in binding affinity. | |

| Glucocorticoid Receptor (GR) | Various | Binds to GR | - | Acts as a functional antagonist. Quantitative affinity data is not readily available. | |

| Androgen Receptor (AR) | - | Data not available | - | Further research is needed to characterize binding. | |

| Mineralocorticoid Receptor (MR) | - | Data not available | - | Interaction with MR has not been extensively studied. | |

| Estrogen Receptor (ER) | - | Data not available | - | Studies on this compound's binding to ER are lacking. |

Functional Activity at Steroid Hormone Receptors

The functional consequence of this compound binding to steroid hormone receptors is primarily antagonistic, most notably at the progesterone receptor.

Progesterone Receptor (PR) Antagonism: this compound is a potent competitive antagonist of the PR. Upon binding to the PR, it prevents the receptor from adopting the conformational change necessary for the binding of coactivators and subsequent transcription of progesterone-responsive genes. This blockade of progesterone-mediated signaling pathways is the primary mechanism behind its clinical effects, such as pregnancy termination and the management of pyometra.

Glucocorticoid Receptor (GR) Antagonism: this compound also exhibits antagonist activity at the glucocorticoid receptor. This antiglucocorticoid effect is a class characteristic of related 11β-aryl-substituted steroids like mifepristone. The clinical implications of this activity in veterinary patients treated with this compound, particularly concerning the hypothalamic-pituitary-adrenal axis, warrant further investigation. In vivo studies in dogs have shown that mifepristone can alter adrenal function, suggesting a similar potential for this compound.

Androgen, Mineralocorticoid, and Estrogen Receptor Activity: There is a lack of substantial evidence in the reviewed literature to definitively characterize the functional activity (agonist or antagonist) of this compound at the androgen, mineralocorticoid, and estrogen receptors.

| Receptor | Functional Activity | Description of Effect | Citations |

| Progesterone Receptor (PR) | Antagonist | Competitively inhibits progesterone binding, preventing receptor activation and transcription of target genes. | |

| Glucocorticoid Receptor (GR) | Antagonist | Blocks the action of endogenous and exogenous glucocorticoids. | |

| Androgen Receptor (AR) | Not well-characterized | Insufficient data to determine agonist or antagonist activity. | |

| Mineralocorticoid Receptor (MR) | Not well-characterized | Insufficient data to determine agonist or antagonist activity. | |

| Estrogen Receptor (ER) | Not well-characterized | Insufficient data to determine agonist or antagonist activity. |

Experimental Protocols

The characterization of this compound's interaction with steroid hormone receptors relies on established in vitro assays. The following sections detail the methodologies for two key experimental approaches.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity of this compound for a specific steroid hormone receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki or IC50 value of this compound for a specific steroid hormone receptor.

Materials:

-

Receptor Source: Whole cells expressing the target receptor or cell lysates/membrane preparations containing the receptor.

-

Radioligand: A high-affinity, radiolabeled ligand specific for the target receptor (e.g., [³H]-progesterone for PR, [³H]-dexamethasone for GR).

-

Test Compound: this compound of known concentration.

-

Assay Buffer: Buffer appropriate for maintaining receptor stability and binding.

-

Wash Buffer: Cold buffer to terminate the binding reaction and wash away unbound radioligand.

-

Scintillation Cocktail: For detection of radioactivity.

-

Filtration Apparatus: To separate bound from unbound radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Receptor Preparation: Prepare whole cells or cell lysates containing the steroid hormone receptor of interest.

-

Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells with no unlabeled competitor (total binding) and wells with a high concentration of an unlabeled specific ligand to determine non-specific binding.

-

Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Unbound Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor-bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

This assay assesses the functional activity of this compound (agonist or antagonist) by measuring its effect on the transcriptional activity of a steroid hormone receptor.

Objective: To determine if this compound acts as an agonist or antagonist at a specific steroid hormone receptor and to quantify its potency (EC50 or IC50).

Materials:

-

Cell Line: A suitable mammalian cell line that does not endogenously express the receptor of interest.

-

Expression Vector: A plasmid encoding the full-length steroid hormone receptor or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD).

-

Reporter Vector: A plasmid containing a reporter gene (e.g., luciferase) downstream of a promoter with hormone response elements (HREs) or GAL4 upstream activating sequences (UAS).

-

Transfection Reagent: To introduce the plasmids into the cells.

-

Test Compound: this compound.

-

Agonist Control: A known agonist for the receptor.

-

Lysis Buffer and Luciferase Assay Reagent: For measuring reporter gene activity.

-

Luminometer: To detect the light output from the luciferase reaction.

Procedure:

-

Cell Culture and Transfection: Culture the cells and co-transfect them with the receptor expression vector and the reporter vector.

-

Compound Treatment: After allowing for receptor and reporter expression, treat the cells with varying concentrations of this compound. To test for antagonist activity, co-treat cells with a fixed concentration of a known agonist and varying concentrations of this compound.

-

Incubation: Incubate the cells for a sufficient period to allow for changes in reporter gene expression.

-

Cell Lysis: Lyse the cells to release the reporter protein.

-

Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: For agonist activity, plot the luciferase activity against the log concentration of this compound to determine the EC50. For antagonist activity, plot the inhibition of agonist-induced luciferase activity against the log concentration of this compound to determine the IC50.

Signaling Pathways

The primary mechanism of action of this compound involves the modulation of intracellular steroid hormone receptor signaling pathways.

Progesterone Receptor Signaling Pathway

In the absence of a ligand, the progesterone receptor (PR) is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of progesterone, the HSPs dissociate, and the receptor-ligand complex translocates to the nucleus. In the nucleus, the complex dimerizes and binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of coactivators and the transcription of target genes that regulate processes such as pregnancy maintenance.

This compound, as a competitive antagonist, binds to the PR. This binding may still allow for the dissociation of some HSPs and nuclear translocation. However, the this compound-bound receptor adopts a conformation that is unable to effectively bind to PREs or recruit coactivators. This results in the repression of progesterone-responsive gene transcription.

Glucocorticoid Receptor Signaling Pathway

Similar to the PR, the glucocorticoid receptor (GR) resides in the cytoplasm in a complex with HSPs. Upon binding of an agonist like cortisol, the GR translocates to the nucleus, dimerizes, and binds to glucocorticoid response elements (GREs) to regulate gene transcription. As an antagonist, this compound binds to the GR, preventing its proper activation and subsequent modulation of GR-target genes. This can have implications for various physiological processes regulated by glucocorticoids.

Conclusion

This compound is a potent progesterone receptor antagonist with a high binding affinity that surpasses the endogenous hormone in key veterinary species. Its interaction is not limited to the PR, as it also exhibits antagonist activity at the glucocorticoid receptor. While the current body of literature provides a solid foundation for understanding its primary mechanism of action, significant knowledge gaps remain concerning its quantitative binding affinities and functional activities at other steroid hormone receptors, namely the androgen, mineralocorticoid, and estrogen receptors.

Further research employing detailed competitive binding and functional reporter gene assays is crucial to fully elucidate the complete receptor interaction profile of this compound. A comprehensive understanding of its on-target and off-target effects will be invaluable for optimizing its therapeutic applications and ensuring its safe use in clinical practice. The experimental frameworks and signaling pathway diagrams provided in this guide offer a basis for designing and interpreting future studies aimed at filling these critical gaps in our knowledge.

References